- Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols, Organic Letters, 2000, 2(5), 625-627
Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)
(4R)-4-phenyl-1,3-oxazolidin-2-one은 키랄 옥사졸리디논 유도체로, 비대칭 합성에서 광범위하게 사용되는 중요한 화합물입니다. 이 화합물은 높은 광학 순도와 우수한 입체 선택성을 보유하며, 특히 Evans 보조제로서 알데하이드 및 케톤의 알파-하이드록실화 반응에 효과적으로 활용됩니다. (4R)-4-phenyl-1,3-oxazolidin-2-one은 안정적인 결정 구조와 우수한 반응성을兼备하여 유기 합성 및 의약품 중간체 제조 분야에서 핵심적인 역할을 수행합니다. 또한, 이 화합물은 다양한 유기 금속 촉매와의 호환성을 가지며, 복잡한 키랄 분자 구축을 위한 다목적 빌딩 블록으로서의 가치를 인정받고 있습니다.
90319-52-1 structure
Product Name:(4R)-4-phenyl-1,3-oxazolidin-2-one
CAS 번호:90319-52-1
MF:C9H9NO2
메가와트:163.173262357712
MDL:MFCD00192393
CID:61395
PubChem ID:24865089
Update Time:2026-05-07
(4R)-4-phenyl-1,3-oxazolidin-2-one 화학적 및 물리적 성질
이름 및 식별자
-
- (R)-4-Phenyloxazolidin-2-one
- (R)-PH-OXAZOLIDINONE
- (R)-(-)-4-Phenyl-2-o
- -4-PHENYL-2-OXAZOLIDINONE
- (4R)-PHENYL-2-OXAZOLIDINONE
- (R)-4-PHENYL-2-OXAZOLIDINONE
- (R)-4-Phenyl-1-Oxazolidinone
- 4-(R)-2- phenyloxazolidinone
- R-(-)-4-Phenyl-2-oxazolidinone
- R)-(?)-4-Phenyl-2-oxazolidinone
- (R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-1,3-oxazolidin-2-one
- R)-(-)-4-Phenyl-2-oxazolidinone
- R)-(−)-4-Phenyl-2-oxazolidinone
- R-4-BENZYL-2-OXAZOLIDINONE
- R-4-PHENYL-2-OXAZOLIDINONE
- (R)-phenyl-2-oxazolidinone
- 2-Oxazolidinone,4-phenyl-, (R)-
- (-)-4-Phenyl-2-oxazolidinone
- (4R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-2-oxazolidinone
- (R)-4-Phenyl-1,3-oxazolidin-2-one
- (R)-Phenyloxazolidinone
- 4(R)-Phenyl-2-oxazolidinone
- 2-Oxazolidinone, 4-phenyl-, (4R)-
- (R)-(-)-4-phenyloxazolidin-2-one
- (R)-4-PHENYL-OXAZOLIDIN-2-ONE
- (4R)-4-phenyloxazolidin-2-one
- PubChem6077
- KSC131O9D
- 4alpha-Phenyloxazolidin-2-one
- 4-(R)-Phenyloxazolidin-2-one
- QDMNNMIOWVJVLY-QMMMGPOBSA-N
- EBD40773
- RW1870
- AN
- (4R)-4-Phenyl-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
- (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
- Q-200026
- SCHEMBL445133
- P1307
- 4-Phenyl-2-oxazolidinone, (4R)-
- CS-W017924
- 86217-38-1
- (S)-(+)-4-Phenyl-2-Oxazolidone
- AC-26759
- MFCD00192393
- EN300-268400
- SS-3215
- D5L96WN6JQ
- DTXSID50352627
- 90319-52-1
- (R)-(-)-4-phenyl-oxazolidin-2-one
- AKOS006341989
- NS00124623
- J-502467
- AKOS015840451
- (4R)-4-phenyl-1,3-oxazolan-2-one
-
- MDL: MFCD00192393
- 인치: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
- InChIKey: QDMNNMIOWVJVLY-QMMMGPOBSA-N
- 미소: O=C1OC[C@@H](C2C=CC=CC=2)N1
계산된 속성
- 정밀분자량: 163.06300
- 동위원소 질량: 163.063329
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 175
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 38.3
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 1.2
실험적 성질
- 색과 성상: White to Yellow Solid
- 밀도: 1.2021 (rough estimate)
- 융해점: 131.0 to 133.0 deg-C
- 비등점: 407°C at 760 mmHg
- 플래시 포인트: 200 oC
- 굴절률: -72 ° (C=1, AcOEt)
- 안정성: N/A
- PSA: 38.33000
- LogP: 1.79630
- 비선광도: -49.5 º (c=2, CHCl3)
- 광학 활성: [α]25/D −48°, c = 2 in chloroform
- 용해성: 미확정
(4R)-4-phenyl-1,3-oxazolidin-2-one 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302+H312+H332
- 경고성 성명: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 12-36
- 보안 지침: S22-S24/25
- 포카표 F사이즈:3-10
-
위험물 표지:
- 저장 조건:Inert atmosphere,Room Temperature
- 위험 용어:R12
(4R)-4-phenyl-1,3-oxazolidin-2-one 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
?? ?? ??:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
(4R)-4-phenyl-1,3-oxazolidin-2-one 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-10g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 10g |
44.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-25g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 25g |
56.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-100g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 100g |
184.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08661-500g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 97% | 500g |
851.00 | 2021-06-01 | |
| Fluorochem | 076021-1g |
R)-(-)-4-Phenyl-2-oxazolidinone |
90319-52-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 076021-10g |
R)-(-)-4-Phenyl-2-oxazolidinone |
90319-52-1 | 98% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 076021-100g |
R)-(-)-4-Phenyl-2-oxazolidinone |
90319-52-1 | 98% | 100g |
£63.00 | 2022-03-01 | |
| AstaTech | 22502-5/G |
(R)-4-PHENYL-OXAZOLIDIN-2-ONE |
90319-52-1 | 97% | 5/G |
$10 | 2022-06-02 | |
| AstaTech | 22502-25/G |
(R)-4-PHENYL-OXAZOLIDIN-2-ONE |
90319-52-1 | 97% | 25/G |
$20 | 2022-06-02 | |
| AstaTech | 22502-100/G |
(R)-4-PHENYL-OXAZOLIDIN-2-ONE |
90319-52-1 | 97% | 100/G |
$58 | 2022-06-02 |
(4R)-4-phenyl-1,3-oxazolidin-2-one 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Oxygen Catalysts: Potassium iodide , Palladium diiodide Solvents: Methanol
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol
참조
- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones, 2008, , ,
합성 방법 3
반응 조건
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 413-438
합성 방법 4
반응 조건
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ; 5 h, 110 °C
참조
- Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-ones, Organic & Biomolecular Chemistry, 2005, 3(6), 967-969
합성 방법 5
반응 조건
1.1 Reagents: Selenium Solvents: Acetonitrile ; 15 min, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
참조
- A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanols, Tetrahedron, 2007, 63(50), 12419-12423
합성 방법 6
반응 조건
1.1 Catalysts: Nickel acetate , (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; overnight, rt
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
참조
- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity, ACS Catalysis, 2020, 10(19), 11153-11161
합성 방법 7
반응 조건
1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
참조
- New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation, Tetrahedron Letters, 2016, 57(6), 658-662
합성 방법 8
반응 조건
1.1 Reagents: Potassium iodide , Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ; 15 h, 20 atm, 100 °C
참조
- An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones, Journal of Organic Chemistry, 2003, 68(2), 601-604
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine , Chlorodiphenylphosphine Solvents: Acetonitrile ; 15 - 20 min, -40 °C; -40 °C → rt; overnight, rt
참조
- Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations, Journal of Organic Chemistry, 2010, 75(9), 3037-3046
합성 방법 10
반응 조건
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
참조
- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones, Journal of Organic Chemistry, 2000, 65(15), 4759-4761
합성 방법 11
반응 조건
1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ; 60 min, 150 °C; 2 min, 150 °C → 50 °C
참조
- Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation, Synlett, 2012, 23(19), 2835-2839
합성 방법 12
반응 조건
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 439-463
합성 방법 13
반응 조건
참조
- Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones, 2009, , 71(2),
합성 방법 14
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Toluene
참조
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8
합성 방법 15
반응 조건
1.1 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile
참조
- Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanes, Journal of the Chemical Society, 1993, (1), 5-6
합성 방법 16
반응 조건
1.1 Reagents: Potassium carbonate
참조
- New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reaction, Journal of the Chemical Society, 1998, (11), 1753-1754
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
참조
- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111
(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials
- Cbz-(R)-Phenylglycinol
- 2-Oxazolidinone, 3-[(2S)-1-oxo-2-phenylpropyl]-4-phenyl-, (4R)-
- (R)-4-Phenyloxazolidine-2-thione
- Ethyl 1H-imidazole-1-carboxylate
- (2R)-2-amino-2-phenylethanol
- 4-phenyl-1,3-oxazol-2(3H)-one
(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products
(4R)-4-phenyl-1,3-oxazolidin-2-one 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one
주문 번호:A1204292
인벤토리 상태:in Stock
재다:1kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:52
가격 ($):166.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone
주문 번호:sfd20430
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:90319-52-1)(R)-4-苯基-2-唑烷酮
주문 번호:LE2472691
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:40
가격 ($):discuss personally
Email:18501500038@163.com
(4R)-4-phenyl-1,3-oxazolidin-2-one 관련 문헌
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one) 관련 제품
- 76-83-5((chlorodiphenylmethyl)benzene)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 102089-74-7(tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate)
- 90719-32-7((S)-4-Benzyl-2-oxazolidone)
- 101053-01-4(pemoline)
- 7480-32-2(4-Phenyloxazolidin-2-one)
- 99395-88-7((4S)-4-phenyloxazolidin-2-one)
- 117049-14-6((S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate)
- 2152-34-3(Pemoline)
- 3182-95-4(L-(-)-Phenylalaninol)